2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide
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Description
The compound “2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide” is a chemical substance with a complex structure . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C15H20Cl2N2O4S. The structure includes a sulfinyl group attached to an acetamide moiety, which is further substituted with dichloro-methoxyanilino and phenyl groups .Scientific Research Applications
Environmental Fate and Transformation
- The transformation of metolachlor and alachlor in aquatic systems was investigated, highlighting the formation patterns of their breakdown products under various experimental treatments. This research provides insights into the environmental fate of chloroacetamide herbicides and their transformation pathways in aquatic ecosystems (Graham et al., 1999).
Metabolism and Bioactivation
- A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes detailed the metabolic pathways leading to DNA-reactive products, underlining the importance of understanding the metabolic activation of such compounds for assessing their toxicological profiles (Coleman et al., 2000).
Synthesis and Structural Analysis
- Research on the synthesis of allosteric modifiers of hemoglobin introduced novel compounds that decrease the oxygen affinity of human hemoglobin A. This study presents the potential of structurally related compounds to impact biological functions, offering a template for designing molecules with specific bioactivities (Randad et al., 1991).
Environmental and Health Assessments
- Investigations into the mobility, persistence, and efficacy of metolachlor in field lysimeters provided data on the herbicide's behavior in soil environments, contributing to our understanding of its environmental impact and aiding in the development of safer agricultural practices (Bowman, 1988).
properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-2-[2-(N-methylanilino)-2-oxoethyl]sulfinylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-22(12-6-4-3-5-7-12)18(24)11-27(25)10-17(23)21-15-9-16(26-2)14(20)8-13(15)19/h3-9H,10-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRISVCMYSCOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)CC(=O)NC2=CC(=C(C=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfinyl}-N-methyl-N-phenylacetamide |
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